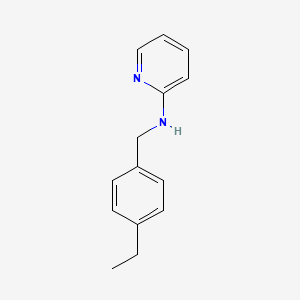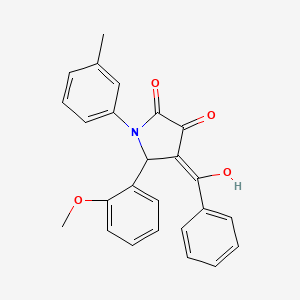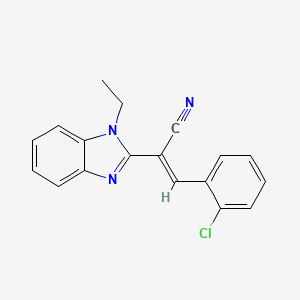![molecular formula C14H22ClNO3 B5297703 N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5297703.png)
N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride, also known as AEME, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and has been shown to have promising effects on various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has been shown to have an effect on the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride can act as a partial agonist or antagonist depending on the experimental conditions. It has also been shown to have effects on other receptors such as the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement and reward. N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has also been shown to decrease the activity of the prefrontal cortex, which is involved in executive function and decision-making. This suggests that N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride may have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has several advantages as a research tool. It has a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various neurological processes. N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to the use of N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride in lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. Additionally, its effects on other receptor systems such as the dopamine D2 receptor and the sigma-1 receptor may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride. One direction is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the study of its effects on other receptor systems such as the dopamine D2 receptor and the sigma-1 receptor. Additionally, the development of more selective and potent analogs of N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride may lead to the discovery of new drugs with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride involves the reaction between 4-allyloxy-3-methoxybenzaldehyde and 2-methoxyethylamine hydrochloride in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization to obtain N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride in its hydrochloride salt form.
Applications De Recherche Scientifique
N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has been studied for its potential therapeutic applications in various fields of research such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for the serotonin 5-HT2A receptor and can act as a partial agonist or antagonist depending on the experimental conditions. This receptor is involved in various neurological processes such as mood regulation, perception, and cognition. N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has also been shown to have effects on other receptors such as the dopamine D2 receptor and the sigma-1 receptor. These receptors are involved in the regulation of dopamine and glutamate neurotransmission, respectively.
Propriétés
IUPAC Name |
2-methoxy-N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-4-8-18-13-6-5-12(10-14(13)17-3)11-15-7-9-16-2;/h4-6,10,15H,1,7-9,11H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBKJFFXUGAEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)OCC=C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5297634.png)

![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5297649.png)

![N-(3-cyano-2-thienyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5297659.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5297668.png)


![7-(3,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5297694.png)
![4-{3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5297698.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5297706.png)
![1-[7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]piperidine-3-carbonitrile](/img/structure/B5297712.png)
![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5297720.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5297727.png)